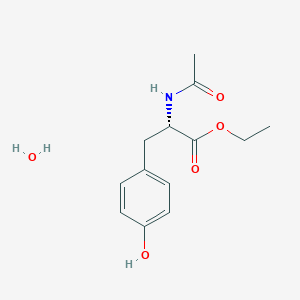

N-Acétyl-L-tyrosine éthyl ester monohydraté

Vue d'ensemble

Description

N-Acetyl-L-tyrosine ethyl ester monohydrate (NATEEM) is a novel drug-like compound with potential therapeutic applications. It is a novel form of N-acetyl-L-tyrosine (NAT), a naturally occurring amino acid, which has been modified to have improved solubility and increased bioavailability. NATEEM has been studied for its potential to treat various medical conditions, including depression, anxiety, and Parkinson’s Disease.

Applications De Recherche Scientifique

Caractérisation des protéases et des estérases

Le N-acétyl-L-tyrosine éthyl ester monohydraté est souvent utilisé comme substrat pour la détection, la différenciation et la caractérisation de diverses protéases et estérases . Ces enzymes jouent des rôles cruciaux dans de nombreux processus biologiques, notamment la digestion, la réponse immunitaire et la signalisation cellulaire. En étudiant comment ces enzymes interagissent avec le N-acétyl-L-tyrosine éthyl ester, les chercheurs peuvent obtenir des informations sur leur fonction et leur régulation.

Études de réticulation

Ce composé est une L-tyrosine protégée en N-terminal et en C-terminal qui est utilisée dans les études de réticulation . La réticulation est un processus où des atomes ou des particules sont liés ensemble par une liaison, formant une structure plus grande. Cette technique est souvent utilisée en science des polymères pour créer des matériaux aux propriétés souhaitées, et en biochimie pour étudier les interactions entre les protéines.

Réactions de transestérification

Le N-acétyl-L-tyrosine éthyl ester monohydraté a été utilisé comme substrat dans des réactions de transestérification . La transestérification est une réaction chimique qui implique l'échange d'un groupe ester avec un alcool. Cette réaction est couramment utilisée dans la production de biodiesel.

Microcristaux recouverts de protéines (PCMC)

Ce composé a été utilisé pour tester les performances des microcristaux recouverts de protéines (PCMC) de la subtilisine de Carlsberg . Les PCMC sont un type de technique d'immobilisation des enzymes qui peut améliorer la stabilité et la réutilisabilité des enzymes, les rendant plus adaptées aux applications industrielles.

Cristaux enzymatiques réticulés (CLEC)

Le N-acétyl-L-tyrosine éthyl ester monohydraté a été utilisé comme substrat pour le criblage de l'activité de la subtilisine dans des cristaux enzymatiques réticulés (CLEC) . Les CLEC sont un autre type de technique d'immobilisation des enzymes qui peut améliorer la stabilité opérationnelle des enzymes.

Actions biochimiques et physiologiques

Le N-acétyl-L-tyrosine éthyl ester monohydraté est impliqué dans diverses actions biochimiques et physiologiques . Par exemple, il peut être utilisé pour étudier le métabolisme de la tyrosine, un acide aminé qui joue un rôle clé dans la synthèse des protéines.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAVLHZJMWEYTA-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

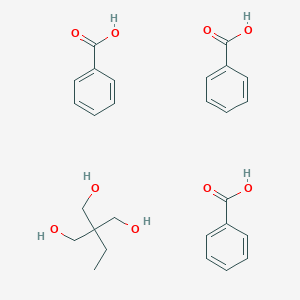

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

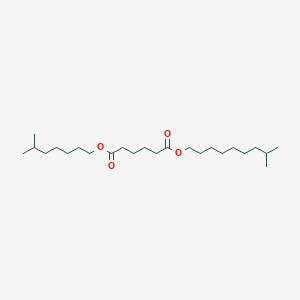

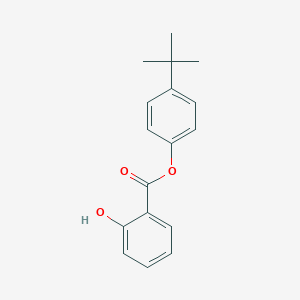

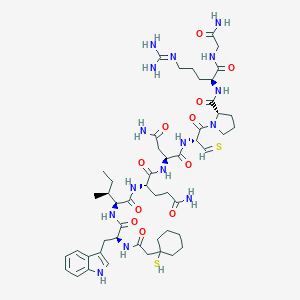

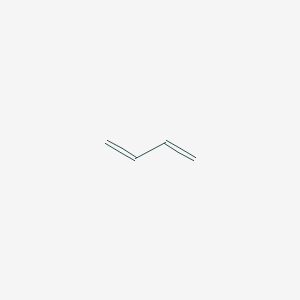

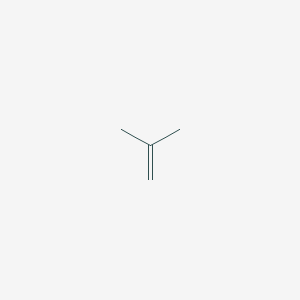

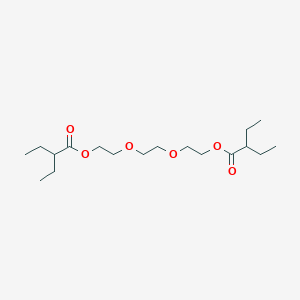

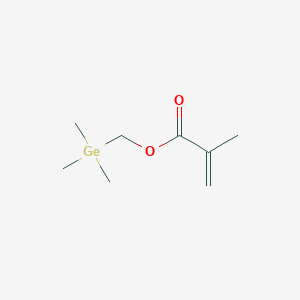

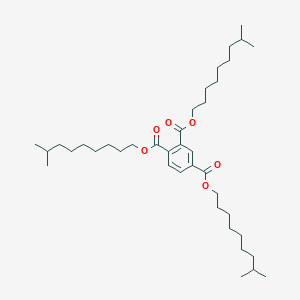

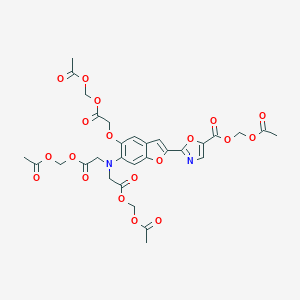

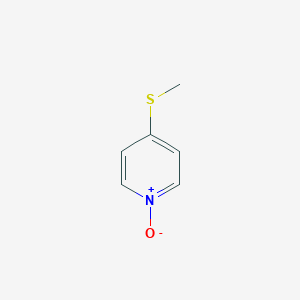

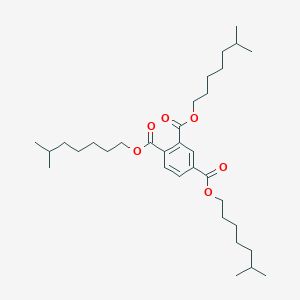

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of N-Acetyl-L-tyrosine ethyl ester monohydrate?

A1: N-Acetyl-L-tyrosine ethyl ester monohydrate is an organic compound with the molecular formula C13H17NO4·H2O [, ]. Its crystal structure has been determined and refined through X-ray diffraction studies [, ]. These studies revealed its orthorhombic crystal system and space group P212121 [3, 6].

Q2: How is N-Acetyl-L-tyrosine ethyl ester monohydrate used in enzyme studies?

A2: N-Acetyl-L-tyrosine ethyl ester monohydrate serves as a substrate for assessing the activity of various enzymes, particularly proteases. Research using Monopterus albus protease demonstrated that this enzyme did not show activity against N-Acetyl-L-tyrosine ethyl ester monohydrate, suggesting it does not possess chymotrypsin-like activity []. Similarly, it is used in characterizing the activity of carboxypeptidase Y, where researchers observed burst kinetics during its hydrolysis, indicating the formation of an acyl-enzyme intermediate [].

Q3: What insights have been gained from charge density studies on N-Acetyl-L-tyrosine ethyl ester monohydrate?

A3: High-resolution X-ray diffraction data collected using a CCD area detector allowed for a detailed analysis of the electron density distribution in N-Acetyl-L-tyrosine ethyl ester monohydrate crystals []. This study confirmed the effectiveness of area detectors in performing complex charge density studies, enabling a deeper understanding of the compound's electronic structure and properties [].

Q4: Have any studies investigated the impact of N-Acetyl-L-tyrosine ethyl ester monohydrate on bacterial growth?

A4: Research on the Vibrio harveyi YgjD protein, a glycopeptidase homologue, revealed its protease activity by using N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE) as a substrate []. Interestingly, the addition of purified YgjD to V. harveyi cultures enhanced bacterial growth, suggesting a potential link between YgjD protease activity and bacterial survival [].

Q5: Are there any known applications of N-Acetyl-L-tyrosine ethyl ester monohydrate beyond its use as an enzyme substrate?

A5: While primarily known as an enzyme substrate, the structural information obtained from studies on N-Acetyl-L-tyrosine ethyl ester monohydrate contributes to a broader understanding of protected L-tyrosine derivatives []. This knowledge can be applied in various research fields, including peptide synthesis and the development of new materials with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)

![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)